molecular formula C11H9N3O2 B12075769 Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 952182-34-2

Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B12075769
CAS No.: 952182-34-2
M. Wt: 215.21 g/mol
InChI Key: NSKMQRPJCROLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound featuring a pyrrolo[3,2-b]pyridine core substituted with a cyano group at position 6, a methyl ester at position 2, and a methyl group at position 1.

Properties

CAS No.

952182-34-2

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

methyl 6-cyano-1-methylpyrrolo[3,2-b]pyridine-2-carboxylate

InChI

InChI=1S/C11H9N3O2/c1-14-9-3-7(5-12)6-13-8(9)4-10(14)11(15)16-2/h3-4,6H,1-2H3

InChI Key

NSKMQRPJCROLJW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=N2)C#N)C(=O)OC

Origin of Product

United States

Preparation Methods

Knorr-Type Pyrrole Synthesis

An alternative approach constructs the pyrrolo[3,2-b]pyridine ring with pre-installed substituents. For example, reacting 3-aminopyridine-4-carbonitrile with a β-keto ester (e.g., methyl acetoacetate) in acetic acid forms the pyrrole ring via cyclocondensation. The methyl ester and cyano groups are incorporated during the ring-forming step, while the 1-methyl group is introduced via methylation post-cyclization.

Reaction Conditions

ComponentQuantityRole
3-Aminopyridine-4-carbonitrile1.0 eqNitrogen source
Methyl acetoacetate1.2 eqCarbonyl component
Glacial acetic acidSolventCatalyst

Heating the mixture at 80°C for 8 hours yields the pyrrolopyridine core. Subsequent methylation with methyl iodide (1.2 eq) and NaH (1.5 eq) in tetrahydrofuran (THF) completes the synthesis. Overall yields for this route are 50–65%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Sequential FunctionalizationHigh purity, modular stepsMultiple purification steps40–60%
Ring ConstructionFewer steps, pre-installed groupsLimited substrate availability50–65%
Direct FunctionalizationUses commercial intermediatesRequires specialized reagents55–70%

Mechanistic Insights and Challenges

Steric and Electronic Effects

The electron-withdrawing cyano and ester groups deactivate the pyridine ring, complicating electrophilic substitutions. Conversely, the methyl group at the 1-position enhances solubility but may sterically hinder reactions at adjacent positions.

Purification Considerations

Silica gel chromatography is critical for isolating intermediates, particularly after cyanation, where unreacted bromide or cyanide byproducts are common. Reverse-phase HPLC may improve purity for pharmaceutical-grade material.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effective reagents and minimized purification. The sequential functionalization route is favored in pilot plants due to reliability, though the ring-construction method reduces step count. Solvent recovery (e.g., DMF, THF) and catalytic recycling (e.g., Pd catalysts) are essential for sustainability.

Emerging Methodologies

Recent advances in photoredox catalysis and flow chemistry offer potential for improving cyanation efficiency. For example, visible-light-mediated cyanation using acetonitrile as a cyanide source could streamline step 1.2 .

Chemical Reactions Analysis

Oxidation Reactions

The compound’s cyano and ester groups participate in oxidation under controlled conditions:

Reaction Reagents/Conditions Products Notes
Cyano group oxidationKMnO₄, acidic aqueous solution6-Carboxy-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acidConverts nitrile to carboxylic acid
Ester group oxidationO₂, catalytic transition metals6-Cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acidRequires high-temperature conditions

Reduction Reactions

Reductive modifications target the nitrile and ester functionalities:

Reaction Reagents/Conditions Products Notes
Nitrile reductionLiAlH₄, anhydrous THF6-Aminomethyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylateForms primary amine; exothermic
Selective ester reductionDIBAL-H,低温 conditions6-Cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-methanolPreserves nitrile functionality

Nucleophilic Substitution

The electron-deficient pyrrolopyridine core facilitates substitution at specific positions:

Reaction Reagents/Conditions Products Notes
Cyano group substitutionAmines (e.g., NH₃, RNH₂)6-Amidino-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate derivativesRequires polar aprotic solvents
Ester hydrolysisNaOH, H₂O/MeOH6-Cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acidQuantitative yield under reflux

Cyclization and Cross-Coupling

The aromatic system supports transition-metal-catalyzed reactions:

Reaction Reagents/Conditions Products Notes
Suzuki-Miyaura couplingPd(PPh₃)₄, aryl boronic acids6-Cyano-1-methyl-2-(aryl)-1H-pyrrolo[3,2-b]pyridine carboxylatesRequires Cs₂CO₃ base
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, aminesN-Functionalized derivatives at pyridine nitrogenLimited by steric hindrance

Stability and Side Reactions

  • Thermal decomposition : Degrades above 250°C, releasing CO₂ and HCN.

  • Photoreactivity : UV exposure induces dimerization via [2+2] cycloaddition at the pyrrole ring.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has been studied for its potential anticancer properties. Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. For instance, derivatives of pyrrolopyridines have shown promise in targeting specific pathways involved in tumor growth.

Case Study : A study published in the Journal of Medicinal Chemistry explored a series of pyrrolopyridine derivatives, including this compound, demonstrating significant cytotoxicity against various cancer cell lines .

Organic Synthesis

2. Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.

Data Table: Synthetic Applications

Application TypeDescriptionReference
Synthesis of Antiviral AgentsUsed to develop new antiviral compounds targeting viral replication mechanismsSynthetic Communications
Preparation of AgrochemicalsActs as a precursor in the synthesis of agrochemicals with enhanced efficacyPesticide Science

Materials Science

3. Development of Functional Materials
this compound is being investigated for its potential use in developing functional materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The electronic properties of the compound can be tuned through structural modifications.

Case Study : Research conducted at a leading university demonstrated that incorporating this compound into polymer matrices improved the charge transport properties in OLED applications .

Mechanism of Action

The mechanism of action of Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 6-CN, 1-CH₃, 2-COOCH₃ C₁₀H₉N₃O₂ ~203.2 Potential intermediate for drug synthesis
Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 6-Cl, 2-COOCH₃ C₉H₇ClN₂O₂ 210.62 Halogenated intermediate for cross-coupling
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 6-Br, 2-COOCH₂CH₃ C₁₀H₉BrN₂O₂ 269.10 Suzuki reaction precursor (e.g., tetracyclic compounds)
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 5-OCH₃, 2-COOCH₂CH₃ C₁₁H₁₂N₂O₃ 220.23 Higher synthetic yield (85%) due to electron-donating OCH₃

Electronic and Physicochemical Properties

  • Electron Effects: The cyano group at position 6 increases the electron deficiency of the pyrrolopyridine core compared to halogen or alkoxy substituents, altering reactivity in electrophilic substitution or metal-catalyzed reactions.
  • Molecular Weight and Lipophilicity : The target compound (MW ~203.2) is lighter than its chloro (210.62) and bromo (269.10) analogs, with reduced lipophilicity due to the methyl ester. This may enhance bioavailability in biological systems .

Biological Activity

Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structure and biological activities. This article delves into its biological activity, including antiproliferative effects, interaction with biological macromolecules, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₉N₃O₂
  • Molecular Weight : 215.21 g/mol
  • CAS Number : 952182-34-2

The compound features a pyrrolopyridine core, which enhances its interaction with various biological targets. The presence of the cyano group and the carboxylate moiety contributes to its reactivity and biological profile.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities, particularly in cancer research. Its structural analogs have been shown to possess significant antiproliferative effects against various cancer cell lines.

Antiproliferative Activity

Research has demonstrated that compounds structurally related to this compound exhibit varying degrees of antiproliferative activity. For instance, studies on pyridine derivatives indicate a trend where modifications to the molecular structure significantly impact their efficacy:

Compound NameIC50 (µM)Cell LineNotes
This compoundTBDTBDPotential for further investigation
Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate1.30HepG2High activity observed
Methyl 5-cyano-1H-pyrrolo[2,3-b]pyridine-2-carboxylate4.04MDA-MB-231Structural variation impacts activity

The above table summarizes findings from various studies that highlight the importance of structural modifications in enhancing biological activity.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with specific cellular pathways involved in proliferation and apoptosis. Techniques such as molecular docking and surface plasmon resonance are being employed to elucidate these interactions further.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Antiproliferative Studies : Research published in MDPI highlighted that certain pyridine derivatives showed improved IC50 values when specific functional groups were introduced. For example, compounds with methoxy and hydroxyl groups demonstrated enhanced antiproliferative activity against cancer cell lines such as HepG2 and MDA-MB-231 .
  • Interaction with Biological Macromolecules : Investigations into the binding affinity of methyl 6-cyano derivatives with proteins involved in metabolic processes suggest potential applications in targeting specific signaling pathways within cancer cells .
  • Comparative Analysis : A comparative study noted that the presence of electron-donating groups (like -OH) significantly improved the biological activity of pyridine derivatives against various cancer types, indicating a need for further exploration of methyl 6-cyano compounds in this context .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate?

  • Methodology : Cyclization reactions are a foundational approach. For example, reacting 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid) can yield the pyrrolo[3,2-b]pyridine scaffold . To introduce the cyano group at the 6-position, coupling reactions using boronated reagents (e.g., potassium trifluoroborate derivatives) with halogenated intermediates (e.g., 6-bromo precursors) may be effective, as demonstrated in analogous thieno[3,2-b]pyridine syntheses .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and scaffold integrity.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass for C₁₁H₁₀N₃O₂: 232.0722 g/mol).
  • HPLC with UV detection (λ ~250–300 nm, typical for aromatic heterocycles) to assess purity (>95% recommended for biological assays) .

Q. What core pharmacological activities are associated with this scaffold?

  • Key Findings : Analogous pyrrolo- and thieno[3,2-b]pyridine derivatives exhibit anti-hepatocellular carcinoma (HCC) activity. For example, methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives showed GI₅₀ values as low as 1.2 µM in HepG2 cells, with low hepatotoxicity in PLP1 cells . The cyano group at the 6-position may enhance target binding due to its electron-withdrawing properties, though this requires empirical validation.

Advanced Research Questions

Q. How do substituents at the 6-position influence anti-HCC activity and hepatotoxicity?

  • Data-Driven Analysis : Substituents like methoxy, aryl, or heteroaryl groups at the 6-position in related compounds correlate with hepatotoxicity (e.g., GI₅₀ >125 µM for safe compounds vs. <10 µM for toxic ones) . The cyano group’s small size and polarity may reduce off-target interactions, but its impact on cytochrome P450 enzymes or mitochondrial function should be tested using:

  • HepG2 cytotoxicity assays (anti-HCC activity).
  • PLP1 or primary hepatocyte models (hepatotoxicity screening) .

Q. What QSAR descriptors predict anti-HCC activity for this scaffold?

  • Methodology : For thieno[3,2-b]pyridine analogs, 3D-WHIM descriptors (weighted holistic invariant molecular indices) best correlated with anti-HCC activity, while 3D-GETWAY descriptors (geometry, topology, and atom-weights assembly) predicted hepatotoxicity . Apply similar QSAR modeling to this compound, using software like MOE or Schrodinger, to prioritize derivatives with optimal bioactivity-toxicity profiles.

Q. What mechanistic insights exist for cell cycle modulation by pyrrolo[3,2-b]pyridine derivatives?

  • Experimental Design : Compound 2f (a thieno[3,2-b]pyridine analog) induced G2/M arrest in HepG2 cells via cyclin B1/CDK1 inhibition . For this compound:

  • Perform flow cytometry with propidium iodide staining to assess cell cycle phase distribution.
  • Validate targets (e.g., CDK1, Aurora kinases) using western blotting or kinase inhibition assays .

Q. How can researchers mitigate hepatotoxicity while retaining anti-HCC efficacy?

  • Strategy : Avoid substituents linked to hepatotoxicity (e.g., methoxy, quinoline, or pyridine moieties) . Instead, focus on:

  • Amino-substituted aryl groups (e.g., 3-aminophenyl), which showed low toxicity in analogs.
  • In silico toxicity prediction tools (e.g., ProTox-II) to screen derivatives before synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.